1-(difluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole
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Overview
Description
1-(Difluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound consists of a pyrazole ring substituted with difluoromethyl, iodine, and two methyl groups. The presence of the difluoromethyl group is particularly noteworthy as it can significantly influence the compound’s chemical properties and reactivity.
Preparation Methods
The synthesis of 1-(difluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common method involves the difluoromethylation of a pyrazole derivative. This can be achieved through various routes, including the use of difluoromethylating agents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The iodination step can be performed using iodine or iodine-containing reagents under suitable conditions . Industrial production methods may involve continuous flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
1-(Difluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form various oxidized products, while reduction can lead to the removal of the iodine atom.
Cross-Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Scientific Research Applications
1-(Difluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole involves its interaction with molecular targets, such as enzymes or receptors. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity and specificity . The iodine atom can participate in halogen bonding, further modulating the compound’s activity .
Comparison with Similar Compounds
1-(Difluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole can be compared with other difluoromethylated pyrazoles and iodinated compounds:
Properties
IUPAC Name |
1-(difluoromethyl)-4-iodo-3,5-dimethylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2IN2/c1-3-5(9)4(2)11(10-3)6(7)8/h6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLGUDOUYLBLGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(F)F)C)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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